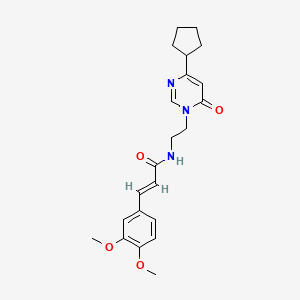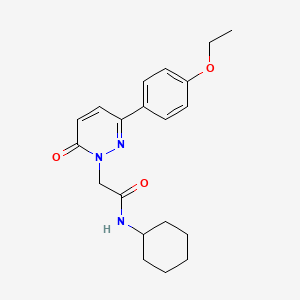
(Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid” is a compound that has been studied in the field of organic chemistry . It contains a nitrile substituent in the thiophene ring .
Synthesis Analysis
The synthesis of this compound involves a method that was proposed for substituted 4-(het)aryl-4-oxo-2-thienylaminobut-2-enoic acids containing a nitrile substituent in the thiophene ring . The intramolecular cyclization of the obtained compounds in the presence of propionic anhydride leads to the formation of new substituted 3-thienylimino-3H-furan-2-ones .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring with a nitrile substituent . The compound also contains a 4-oxo-2-thienylaminobut-2-enoic acid moiety .Chemical Reactions Analysis
The chemical reactions involving this compound include its synthesis through intramolecular cyclization . The reactions proceed with the retention of a 2,4-dioxobutanoic acid fragment .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its formation as orange crystals with a melting point of 165–166°C . Its IR spectrum shows peaks at 2223 cm-1 (CN) and 3204 cm-1 (NH) .Wissenschaftliche Forschungsanwendungen
Biosynthesis Inhibition : A study by Hartmann et al. (1994) explored analogues of cyclopropene and cyclopropane esters as potential inhibitors of mycolic acid biosynthesis, an essential component in mycobacterial cell walls, indicating potential applications in combating tuberculosis and other mycobacterial infections (Hartmann et al., 1994).
Synthesis of Pharmaceuticals : Tatsuta et al. (1994) detailed the preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key component in fourth-generation cephem antibiotics, showing the importance of similar compounds in antibiotic synthesis (Tatsuta et al., 1994).
Luminescent Materials : Research by Zhestkij et al. (2021) discussed the synthesis of a related compound used for creating organic molecular crystals with stable photoluminescence, suggesting applications in materials science and possibly optoelectronics (Zhestkij et al., 2021).
Stereochemical Analysis : Borisova et al. (2016) investigated the stereochemical peculiarities of similar compounds, which can impact their potential transformations and chemical reactions, important in drug design and synthesis (Borisova et al., 2016).
Antinociceptive Activity : A study by Shipilovskikh et al. (2020) on derivatives of thiophene-3-carboxylic acid, which are structurally related, examined their antinociceptive activity, indicating potential applications in pain management (Shipilovskikh et al., 2020).
Anticancer and Antimicrobial Activity : Pansare et al. (2019) synthesized derivatives of thiazolone, including related amino carboxylic acid derivatives, and evaluated their anticancer and antimicrobial activity, suggesting their potential use in developing new therapeutic agents (Pansare et al., 2019).
Chemopreventive Effects : Oliveira et al. (2018) investigated the synthesis and potential effects of a similar compound in combination with commercial chemotherapeutics, providing insights into its use in cancer treatment (Oliveira et al., 2018).
Synthesis of Antibiotics : Standridge and Swigor (1993) detailed the preparation of a Z-isomer compound for use in antibiotic synthesis, highlighting the relevance of such compounds in pharmaceutical development (Standridge & Swigor, 1993).
Zukünftige Richtungen
The future directions in the study of this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. The introduction of a nitrile substituent into the Gewald aminothiophene molecule under similar reaction conditions did not lead to the desired result , indicating potential areas for future research.
Eigenschaften
IUPAC Name |
(Z)-3-methyl-4-oxo-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]but-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c1-7(5-10(15)16)11(17)14-12-13-8(6-19-12)9-3-2-4-18-9/h2-6H,1H3,(H,15,16)(H,13,14,17)/b7-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFXDWXCICVQTH-ALCCZGGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=NC(=CS1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=NC(=CS1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)


![{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2416688.png)
![5-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2416692.png)
![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)





